2-Chloro-6-(ethylamino)-4-nitrophenol
Overview
Description
This typically includes the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Advanced Oxidation Processes
- Degradation in Bulk Drug and Pesticide Wastes : A study demonstrated the efficiency of different advanced oxidation processes (AOPs) in degrading 4-chloro-2-nitrophenol, which is closely related to 2-Chloro-6-(ethylamino)-4-nitrophenol and prevalent in bulk drug and pesticide wastes. The UV/Fenton process was found most effective in partial mineralization of this compound (Saritha et al., 2007).
Adsorption and Removal from Aqueous Solutions
- Graphene Adsorption : Research on graphene's ability to remove chloro-2-nitrophenol from aqueous solutions revealed that increasing the initial concentration enhances adsorption. However, factors like alkaline pH, higher graphene dosage, and higher temperature were found unfavorable (Mehrizad & Gharbani, 2014).
Photocatalytic Degradation
- Ozonation and Nanoparticle Catalysis : Studies on the degradation of 4-chloro-2-nitrophenol using nanosized ZnO in catalytic ozonation found that this method significantly enhanced degradation efficiency, especially at lower pH levels (Gharbani & Mehrizad, 2014).
Chemical Synthesis and Applications
- Intermediate for Color Photograph Developer : 2,4-dichloro-3-ethyl-6-nitrophenol, a derivative of 2-Chloro-6-(ethylamino)-4-nitrophenol, is used as an intermediate in synthesizing color photograph developers, demonstrating high purity and yield at low costs (Qin Xue-kong, 2005).
Environmental and Health Impacts
- Endocrine Disruption in Aquatic Life : Exposure to 2,4-Dichloro-6-nitrophenol, a related compound, in Chinese rare minnows revealed its potential as an endocrine-disrupting chemical, affecting the HPG-axis in a sex-dependent manner and causing changes in vitellogenin and testosterone levels (Rui Chen et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and modifications to the compound that might enhance its properties.
For a specific compound, you would need to consult the scientific literature or a database of chemical information. Please note that not all compounds will have information available in all of these categories. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-chloro-6-(ethylamino)-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-10-7-4-5(11(13)14)3-6(9)8(7)12/h3-4,10,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFNUSAXZDSXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157169 | |
Record name | 2-Chloro-6-ethylamino-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(ethylamino)-4-nitrophenol | |
CAS RN |
131657-78-8 | |
Record name | 2-Chloro-6-(ethylamino)-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131657-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-ethylamino-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131657788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-ethylamino-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(ethylamino)-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6-ETHYLAMINO-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LIV96LADQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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